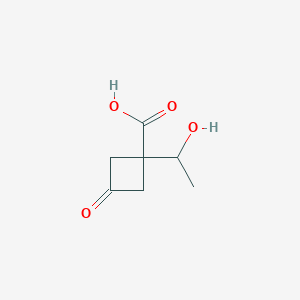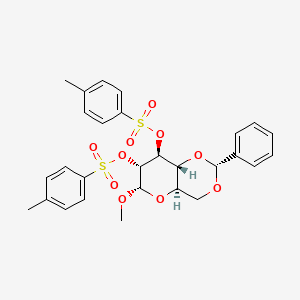![molecular formula C12H20F3N B13844891 4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)
4-[4-(trifluoromethyl)cyclohexyl]Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(trifluoromethyl)cyclohexyl]Piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a trifluoromethyl group to the cyclohexyl ring in this compound enhances its chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)cyclohexyl]Piperidine typically involves the introduction of the trifluoromethyl group into the cyclohexyl ring followed by the formation of the piperidine ring. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base to form 4-(trifluoromethyl)cyclohexanone. This intermediate is then reacted with ammonia or an amine to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)cyclohexyl]Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[4-(trifluoromethyl)cyclohexyl]Piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)cyclohexyl]Piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)piperidine
- 3-(trifluoromethyl)piperidine
- 4-hydroxypiperidine
- 4,4-difluoropiperidine
Uniqueness
4-[4-(trifluoromethyl)cyclohexyl]Piperidine is unique due to the presence of the trifluoromethyl group on the cyclohexyl ring, which imparts distinct chemical and biological properties. This makes it more lipophilic and potentially more active in biological systems compared to its analogs .
Properties
Molecular Formula |
C12H20F3N |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C12H20F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h9-11,16H,1-8H2 |
InChI Key |
DCELZMIVAYTEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


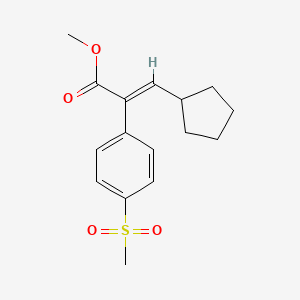
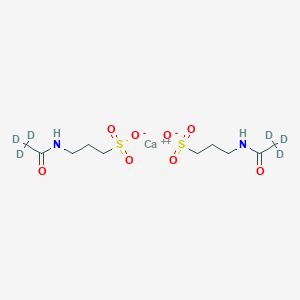
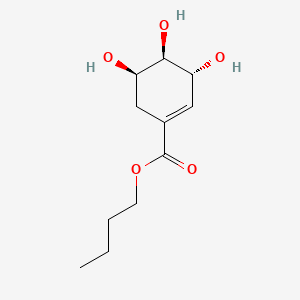
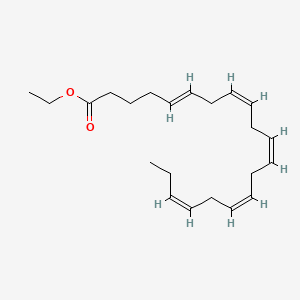
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
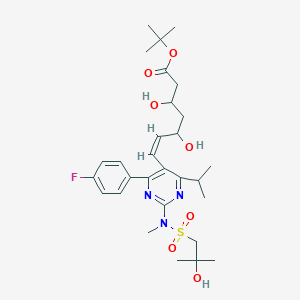
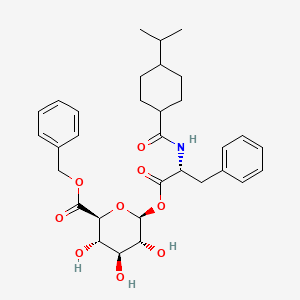
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
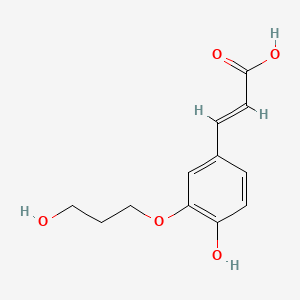
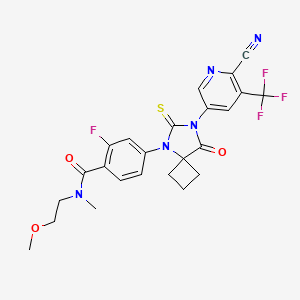

![4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride](/img/structure/B13844878.png)
